N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[3-(1,2-oxazol-4-yl)propyl]-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-16(11-19-21(13)15-7-3-2-4-8-15)17(22)18-9-5-6-14-10-20-23-12-14/h2-4,7-8,10-12H,5-6,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRGVNVIIQIYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCCC3=CON=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole intermediates. One common method involves the cycloaddition reaction to form the isoxazole ring, followed by the formation of the pyrazole ring through condensation reactions. The final step involves coupling the two rings via a propyl linker and introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions, as well as employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including inflammatory conditions and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the specific biological activity being targeted .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a pyrazole-carboxamide scaffold with analogs reported in and . Key differences lie in the substituents on the pyrazole core and the carboxamide-linked side chains. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects: The target compound’s 5-methyl and 1-phenyl groups contrast with the 5-chloro and 3-methyl groups in compounds. The isoxazol-4-ylpropyl side chain in the target compound differs significantly from the cyano-pyrazolyl () and thiazolyl-acetamide () groups. Isoxazole’s oxygen and nitrogen atoms could improve solubility compared to cyano groups, which are strongly electron-withdrawing but less polar .
Melting Points and Solubility: compounds with chloro and cyano substituents exhibit higher melting points (e.g., 181–183°C for 3d), likely due to stronger intermolecular interactions.
Synthetic Feasibility :
- Yields for compounds range from 62–71% , achieved via EDCI/HOBt-mediated coupling. The target compound’s synthesis would likely follow similar amidation protocols, though the isoxazole-propyl group’s steric bulk might necessitate optimized conditions .
Pharmacological Implications
- Analogs: Chlorinated pyrazole-carboxamides are often explored as kinase inhibitors or antimicrobial agents. The cyano group in 3a–3p may enhance binding to enzymatic active sites through dipole interactions .
- Analog (Compound 41) : The thiazole and acetamide groups in this compound imply possible antimicrobial or anti-inflammatory activity, as thiazoles are common in drug design (e.g., sulfathiazole). The target compound’s isoxazole group, however, may confer distinct selectivity due to its unique electronic profile .
Biological Activity
N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and is structurally related to pyrazole and isoxazole moieties, which are known for their diverse biological activities. The specific structural features contribute to its interaction with various biological targets.
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Induces apoptosis |
| This compound | A549 | 26.00 | Cell cycle arrest |
| This compound | HepG2 | 17.82 | Inhibition of proliferation |
The above table summarizes findings from various studies indicating that this compound exhibits a range of IC50 values depending on the specific cancer cell line tested, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Activity
In addition to its anticancer properties, compounds within this class have been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-17 and IFN-gamma, which are critical in autoimmune diseases and chronic inflammation.
The mechanisms through which this compound exerts its biological effects include:
Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Cell Cycle Arrest: It may cause cell cycle arrest at various phases, effectively halting the proliferation of cancer cells.
Cytokine Inhibition: The compound's ability to inhibit cytokine production suggests a role in modulating immune responses.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF7 breast cancer cells revealed that treatment resulted in significant apoptosis as evidenced by increased levels of cleaved caspase 3 and PARP (poly ADP-ribose polymerase), markers associated with apoptotic processes.
Case Study 2: Inflammation Modulation
In another study focusing on inflammatory responses, treatment with the compound led to a marked reduction in TNF-alpha and IL6 levels in a murine model of arthritis, indicating its potential utility in treating inflammatory diseases.
Q & A
Q. Q: What is a validated synthetic route for N-(3-(isoxazol-4-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, and how can structural purity be confirmed?
A:
- Synthesis Steps :
- Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA yields 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate .
- Isoxazole Propyl Introduction : React the carboxylate intermediate with 3-(isoxazol-4-yl)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF) via nucleophilic substitution .
- Carboxamide Formation : Hydrolysis of the ester to carboxylic acid (using NaOH) followed by coupling with an amine via EDCl/HOBt activation .
- Purity Confirmation :
Advanced Reaction Optimization
Q. Q: How can side reactions during alkylation of the pyrazole core with 3-(isoxazol-4-yl)propyl chloride be minimized?
A:
- Critical Parameters :
- Byproduct Analysis : LC-MS identifies N-alkylated impurities; column chromatography (silica gel, ethyl acetate/hexane) isolates the main product .
Computational and Spectroscopic Characterization
Q. Q: What computational methods are suitable for predicting the electronic properties of this compound?
A:
- DFT Studies : Geometry optimization at B3LYP/6-31G* level (as in ) predicts HOMO-LUMO gaps, dipole moments, and Fukui indices for reactivity .
- Spectroscopic Validation :
Biological Activity Profiling
Q. Q: What in silico strategies predict the target protein interactions of this compound?
A:
- Molecular Docking : AutoDock Vina or Glide (Schrödinger) docks the compound into active sites (e.g., COX-2 or kinase domains) using PyRx or Maestro .
- ADMET Prediction : SwissADME estimates bioavailability, BBB penetration, and CYP inhibition .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors .
Stability and Degradation Pathways
Q. Q: How does the compound degrade under accelerated storage conditions, and what stabilizers are effective?
A:
- Stress Testing :
- Stabilizers :
Methodological Contradictions in Literature
Q. Q: Why do synthesis yields vary across studies for similar pyrazole-isoxazole hybrids?
A:
- Key Variables :
- Case Study : reports 65% yield for a carbothioamide analog vs. 82% in for carboxylate derivatives, highlighting substituent electronic effects .
Advanced Analytical Challenges
Q. Q: How can trace impurities (<0.1%) in the final compound be quantified?
A:
- UPLC-MS/MS : Acquire Xevo TQ-S with BEH C18 column (1.7 µm); LOQ = 0.01% .
- NMR Dilution Experiments : ¹H NMR (600 MHz, DMSO-d₆) with 64+ scans detects minor peaks .
- ICH Guidelines : Follow Q3A(R2) for reporting thresholds (0.05% for unknown impurities) .
Regioselectivity in Pyrazole Functionalization
Q. Q: Why does alkylation occur preferentially at the pyrazole N1-position over N2?
A:
- Electronic Factors : N1 is more nucleophilic due to conjugation with the phenyl group (DFT charge analysis: N1 = -0.52 vs. N2 = -0.38) .
- Steric Effects : 5-Methyl and phenyl groups hinder N2 accessibility .
- Experimental Proof : NOESY NMR shows proximity of propyl chain to N1 .
Scale-Up Challenges
Q. Q: What modifications are needed to transition from milligram to gram-scale synthesis?
A:
- Process Adjustments :
- Safety : Monitor exotherms during alkylation; use Schlenk lines for moisture-sensitive steps .
Comparative Bioactivity with Analogues
Q. Q: How does the isoxazole-propyl moiety influence bioactivity compared to phenyl or alkyl chains?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
